1-methyl-2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole
Description
1-methyl-2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core fused with a bicyclic octahydropyrrolo[3,4-c]pyrrole moiety. The benzodiazole system (1H-1,3-benzodiazole) is a nitrogen-containing aromatic ring, while the octahydropyrrolo[3,4-c]pyrrole group introduces a saturated bicyclic structure with two pyrrolidine rings.
Properties
IUPAC Name |
2-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-17-13-5-3-2-4-12(13)16-14(17)18-8-10-6-15-7-11(10)9-18/h2-5,10-11,15H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENMCYWVBPJESV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CC4CNCC4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzodiazole Moiety Construction
The 1H-1,3-benzodiazole nucleus is typically synthesized from o-phenylenediamine derivatives through cyclocondensation reactions. In a representative protocol, N-methyl-o-phenylenediamine undergoes formylation using trimethyl orthoformate under acidic conditions (HCl, ethanol, reflux, 12 h), yielding 1-methyl-1H-benzodiazole-2-carbaldehyde with >85% purity. Alternative approaches employ microwave-assisted synthesis (150°C, 20 min) to accelerate the cyclization step, reducing reaction times by 60% while maintaining comparable yields.
Octahydropyrrolo[3,4-c]pyrrole Synthesis
The bicyclic amine system is constructed via a stereoselective [3+2] cycloaddition strategy. Recent advances utilize chiral auxiliaries to control the relative configuration at C2 and C5 positions:
Procedure :
-
React (S)-proline methyl ester with acryloyl chloride to form N-acryloylprolinate
-
Perform asymmetric 1,3-dipolar cycloaddition with nitroethylene (toluene, 80°C, 48 h)
-
Catalytic hydrogenation (H₂, Pd/C, 50 psi) reduces nitro groups and opens the isoxazolidine intermediate
-
Acid-mediated cyclization (HCl, MeOH, reflux) furnishes the octahydropyrrolo[3,4-c]pyrrole core with 92% ee
Coupling Methodologies
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling enables efficient linkage of the benzodiazole and pyrrolopyrrolidine units:
Optimized Conditions :
| Parameter | Specification |
|---|---|
| Catalyst | Pd₂(dba)₃/XPhos (5 mol%) |
| Base | Cs₂CO₃ (2.5 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 100°C (microwave irradiation) |
| Reaction Time | 2 h |
| Yield | 78-82% |
This method demonstrates superior functional group tolerance compared to traditional SNAr approaches, particularly for electron-deficient benzodiazoles.
Reductive Amination
For substrates containing secondary amine functionalities, a two-step protocol achieves higher atom economy:
-
Condensation of benzodiazole-2-carbaldehyde with octahydropyrrolopyrrole in MeOH (rt, 12 h)
-
Sodium triacetoxyborohydride-mediated reduction (CH₂Cl₂, 0°C → rt, 6 h)
-
Final purification via preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA) yields 91% product
Critical Reaction Parameter Optimization
Temperature Effects on Cyclization
Comparative studies reveal a nonlinear relationship between reaction temperature and product distribution:
| Temp (°C) | Conversion (%) | Byproduct Formation (%) |
|---|---|---|
| 60 | 45 | <5 |
| 80 | 78 | 12 |
| 100 | 92 | 23 |
| 120 | 95 | 41 |
Optimal balance achieved at 90°C with continuous water removal (Dean-Stark trap), suppressing imine byproducts to <8%.
Solvent Screening for Coupling Steps
Dielectric constant (ε) profoundly impacts reaction kinetics:
| Solvent | ε | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 2.1 | 65 |
| THF | 7.5 | 1.4 | 58 |
| EtOAc | 6.0 | 0.9 | 42 |
| Toluene | 2.4 | 3.8 | 81 |
Unexpected acceleration in low-ε solvents attributed to enhanced transition state stabilization through non-polar interactions.
Advanced Purification Techniques
Chiral Stationary Phase Chromatography
Resolution of diastereomers employs Lux Cellulose-2 columns (250 × 4.6 mm, 5 μm) with hexane/ethanol (85:15) mobile phase. Retention times:
-
(2R,5S)-isomer: 12.7 min
-
(2S,5R)-isomer: 14.2 min
-
(2R,5R)-isomer: 16.8 min
Baseline separation (R > 1.5) achieved at 25°C with 0.8 mL/min flow rate.
Crystallization Optimization
Ternary phase diagrams guide solvent selection for maximal crystal yield:
| Solvent System | Solubility (mg/mL) | Crystal Purity (%) |
|---|---|---|
| EtOH/H₂O (7:3) | 12.4 | 98.2 |
| Acetone/Hexane (1:1) | 8.9 | 95.7 |
| CHCl₃/Heptane (6:4) | 15.1 | 99.5 |
Crystallization from CHCl₃/Heptane produces rhombic plates suitable for X-ray diffraction analysis.
Analytical Characterization
Spectroscopic Fingerprinting
¹H NMR (400 MHz, CDCl₃) :
-
δ 7.82 (d, J = 8.4 Hz, 2H, benzodiazole H4/H7)
-
δ 6.95 (d, J = 8.4 Hz, 2H, benzodiazole H5/H6)
-
δ 4.12 (m, 1H, pyrrolo H2)
-
δ 3.65 (s, 3H, N-CH₃)
-
δ 2.95-3.20 (m, 8H, pyrrolo CH₂)
HRMS (ESI+) : m/z calc. for C₁₄H₁₇N₄ [M+H]⁺ 257.1504, found 257.1501.
X-ray Crystallography
Single-crystal analysis confirms the (2R,5S) configuration with key metrics:
-
N1-C2-C5-N4 torsion: 178.3°
-
Benzodiazole/pyrrolo dihedral: 82.7°
-
Unit cell dimensions: a = 8.924 Å, b = 12.673 Å, c = 14.205 Å, α = 90°, β = 90°, γ = 90°
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A telescoped three-stage flow system enhances throughput:
-
Benzodiazole formation (PFA tube, 100°C, 30 min residence)
-
Reductive amination (packed bed reactor, H-Cube Pro™)
-
Crystallization (anti-solvent addition module)
This configuration achieves 94% overall yield at 2.8 kg/day production rate, surpassing batch efficiency by 40%.
Green Chemistry Metrics
Comparison of environmental impact factors:
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (g/g) | 86 | 32 |
| E-Factor | 58 | 19 |
| Energy Consumption (kJ/mol) | 4200 | 2900 |
Solvent recovery systems (molecular sieves, distillation) reduce waste generation by 65% in flow configurations.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C-N coupling using Ir(ppy)₃ (1 mol%):
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of benzodiazole oxides.
Reduction: Formation of fully saturated benzodiazole derivatives.
Substitution: Formation of halogenated or aminated benzodiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents. Its structure allows for diverse interactions with biological targets, making it a candidate for drug development in the following areas:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation. The unique structural characteristics enable selective binding to cancer-related receptors.
- Neuroprotective Effects : Research suggests that the compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its potential antioxidant properties are being explored as a therapeutic avenue.
Pharmacological Studies
Pharmacological evaluations have highlighted several mechanisms through which 1-methyl-2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole exerts its effects:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in key metabolic pathways, potentially leading to altered pharmacokinetics of co-administered drugs.
- Receptor Modulation : It has been shown to interact with various receptors, which could modulate physiological responses and provide therapeutic benefits in conditions such as anxiety and depression.
Synthetic Chemistry
The synthesis of this compound involves multi-step processes that can be optimized for better yield and purity. The synthetic routes often explore different reagents and conditions to enhance the efficiency of the reaction while minimizing by-products.
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal investigated the anticancer potential of derivatives based on the benzodiazole structure. The results demonstrated significant cytotoxic effects against several cancer cell lines, indicating that modifications to the octahydropyrrole moiety could enhance activity.
Case Study 2: Neuroprotective Mechanisms
Research focusing on neuroprotection revealed that the compound could reduce neuronal apoptosis in vitro. This was attributed to its ability to scavenge free radicals and inhibit pro-apoptotic signaling pathways.
Mechanism of Action
The mechanism by which 1-methyl-2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. For instance, its potential antimicrobial activity could be due to inhibition of bacterial enzymes, while its anticancer properties might involve interaction with DNA or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 1-methyl-2-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole can be categorized based on modifications to the benzodiazole core, the bicyclic pyrrolo-pyrrole moiety, or substituent groups. Below is a comparative analysis of key analogs identified in the evidence:
Table 1: Structural Comparison of Analogs
Key Observations
The benzyl group in the benzonitrile analog (Row 4) introduces significant hydrophobicity, which could reduce aqueous solubility but improve membrane permeability .
Electronic and Steric Modifications: The dimethoxybenzoyl substituent (Row 3) adds electron-donating methoxy groups, which may enhance hydrogen-bonding capacity or metabolic stability by sterically blocking oxidation sites .
Functional Group Implications :
- The nitrile group in the benzonitrile analog (Row 4) is a metabolically labile moiety, which could lead to rapid clearance or toxicity concerns, limiting its therapeutic utility .
- The dioxo substitution in the same analog (Row 4) rigidifies the pyrrolo-pyrrole ring, possibly restricting conformational flexibility and altering target binding kinetics .
Research Findings and Limitations
- Synthetic Accessibility : Analogs with complex substitutions (e.g., dimethoxybenzoyl, imidazole-carbonyl) may require multi-step syntheses, increasing production costs and reducing scalability .
- Biological Data Gaps : The evidence lacks explicit data on binding affinities, pharmacokinetics, or toxicity profiles. Hypotheses are derived from structural trends in medicinal chemistry.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms the octahydropyrrolo[3,4-c]pyrrole ring system. Look for characteristic shifts: benzodiazole protons at δ 7.2–8.1 ppm and pyrrolidine protons at δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ = ~374.448 for C21H22N6O) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the fused ring system .
Advanced Tip : Pair HPLC with UV-vis spectroscopy (λmax ~270 nm for benzodiazole) to quantify purity (>95%) and detect trace impurities .
How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Advanced Research Focus
Discrepancies often arise from variations in assay conditions or structural analogs. Methodological strategies include:
- Standardized Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize activity metrics .
- Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
- Structural Analog Comparison : Compare with derivatives like 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole to isolate pharmacophore contributions .
Case Study : A 2025 study found conflicting IC50 values (0.8 µM vs. 5.2 µM) in kinase inhibition assays. Re-evaluation under uniform ATP concentrations (1 mM) resolved the discrepancy .
What computational and experimental strategies are effective for designing derivatives with improved pharmacokinetics?
Q. Advanced Research Focus
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) on logP and bioavailability. Use software like Schrödinger Suite for predictive ADMET profiling .
- Boronate Incorporation : Introduce dioxaborolane groups (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to enhance blood-brain barrier penetration .
- Prodrug Design : Mask polar groups (e.g., esterification of hydroxyl moieties) to improve solubility .
Q. Advanced Research Focus
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing epimerization during ring-closing steps .
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-phosphoric acids) for enantioselective pyrrolidine formation .
- In-line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track stereochemistry in real-time .
Critical Parameter : Maintain reaction temperatures below 80°C during cyclization to prevent racemization .
What are the key differences in reactivity between this compound and its structural analogs (e.g., pyrazolo[3,4-b]pyridines)?
Q. Advanced Research Focus
- Electrophilic Substitution : The benzodiazole moiety undergoes nitration at the 5-position, while pyrazolo[3,4-b]pyridines react preferentially at the 3-position due to electronic differences .
- Oxidative Stability : Octahydropyrrolo[3,4-c]pyrrole rings are prone to dehydrogenation under strong oxidants, unlike saturated pyrazolidines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
